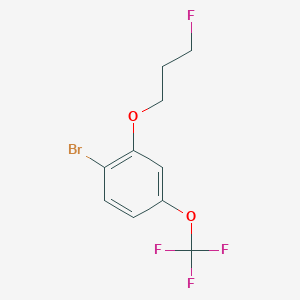

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

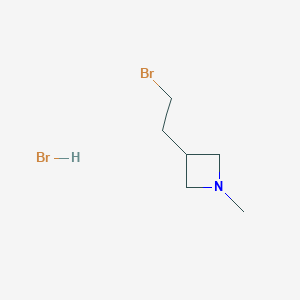

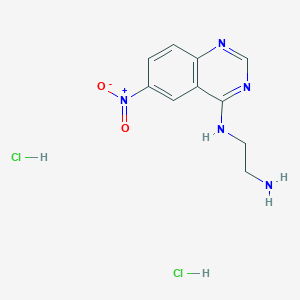

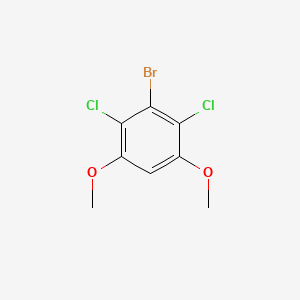

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene is an organobromine compound with a unique and complex structure. It is a colorless, volatile liquid that has a wide range of applications in the scientific research field. It is used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals and agrochemicals. Due to its unique structure, 1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene has been studied extensively in recent years, and its properties and applications are being explored in greater depth.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthesis of Naphthalenes : The compound is used in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes. These naphthalenes are generated using a process involving 1-bromo-2-(trifluoromethoxy)benzene and lithium diisopropylamide, followed by trapping and isomerization reactions (Schlosser & Castagnetti, 2001).

Versatile Starting Material : The compound serves as a starting material for organometallic synthesis, enabling the creation of various synthetically useful reactions through intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Production of Organofluorine Compounds : It is instrumental in the synthesis of new organofluorine compounds. This process involves treating (trifluoromethoxy)benzene with sec-butyllithium and various electrophiles, producing high yields of ortho-substituted derivatives (Castagnetti & Schlosser, 2001).

Fluorescence Properties : 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, is synthesized and characterized for its photoluminescence properties, contributing to the understanding of fluorescence intensity and application in materials science (Zuo-qi, 2015).

Chemical Reactions Study : The compound is used in the study of reactions with benzenethiols, providing insights into the reactivity and product formation in the presence of catalysts like InCl3. This helps in understanding the behavior of similar compounds in various chemical reactions (Zhao et al., 2010).

Diels-Alder Reactions : It plays a role in the synthesis of ortho-CF2Br-Substituted Biaryls through Diels-Alder reactions. This synthesis method is crucial in organic chemistry for producing complex molecular structures (Muzalevskiy et al., 2009).

Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds : The compound contributes to the development of high-yield routes to functionalized benzenes, used in the synthesis of Lewis acid catalysts and luminophores (Reus et al., 2012).

Graphene Nanoribbons Synthesis : It serves as a precursor for the bottom-up synthesis of graphene nanoribbons, highlighting its importance in the field of nanotechnology and materials science (Patil et al., 2012).

Eigenschaften

IUPAC Name |

1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF4O2/c11-8-3-2-7(17-10(13,14)15)6-9(8)16-5-1-4-12/h2-3,6H,1,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJMFVCGGJQQDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)OCCCF)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001194707 |

Source

|

| Record name | Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1704073-55-1 |

Source

|

| Record name | Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)

![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)

![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)

![1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one](/img/structure/B1382202.png)

![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)